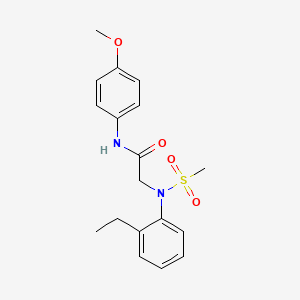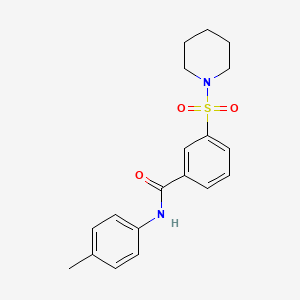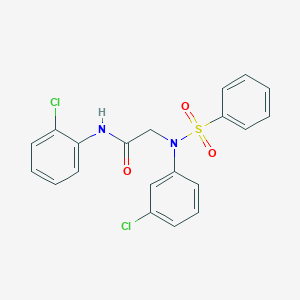
N~1~-(2-chlorophenyl)-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(2-chlorophenyl)-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine receptor antagonists and has been shown to exhibit potent activity in various in vitro and in vivo models.
Mecanismo De Acción
CGP 49823 acts as a glycine receptor antagonist and inhibits the binding of glycine to its receptor. This leads to a decrease in the inhibitory neurotransmission mediated by glycine in the central nervous system. In addition, CGP 49823 has also been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
CGP 49823 has been shown to exhibit various biochemical and physiological effects in various animal models. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease the activity of certain enzymes, such as protein tyrosine phosphatase 1B, which may contribute to its antidiabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CGP 49823 is its potent activity against various types of cancer. This makes it a promising candidate for the development of new anticancer drugs. However, one of the main limitations of CGP 49823 is its poor solubility in water, which limits its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on CGP 49823. One of the main areas of research is the development of new formulations of CGP 49823 that have improved solubility and bioavailability. In addition, there is also a need for further studies on the mechanism of action of CGP 49823 and its potential therapeutic applications in various fields of medicine. Finally, there is a need for further studies on the safety and toxicity of CGP 49823 in animal models and humans.
Aplicaciones Científicas De Investigación
CGP 49823 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent activity against various types of cancer, including breast, lung, and prostate cancer. In addition, it has also been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in various animal models.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-15-7-6-8-16(13-15)24(28(26,27)17-9-2-1-3-10-17)14-20(25)23-19-12-5-4-11-18(19)22/h1-13H,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOPTYPEGYWIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3445350.png)

![N-(2-chlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3445362.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3445369.png)
![N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3445374.png)
![ethyl 4-{[(4-bromo-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3445381.png)
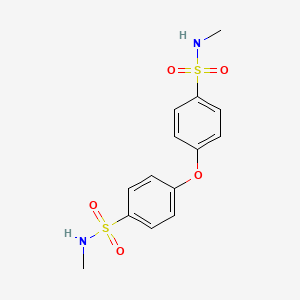
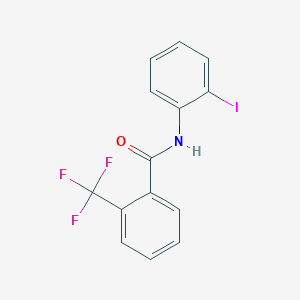
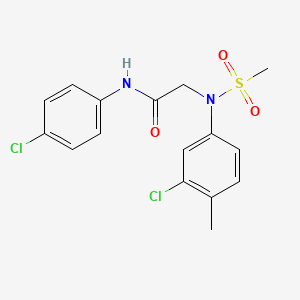
![4,4'-[methylenebis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3445420.png)

